Fmoc-gly-osu

Übersicht

Beschreibung

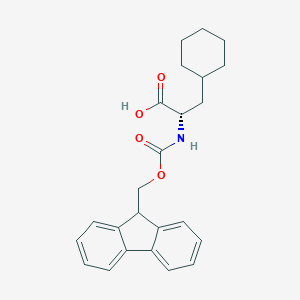

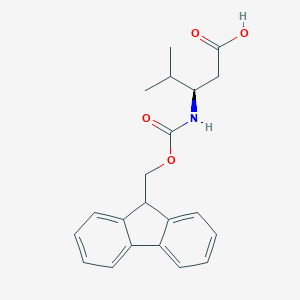

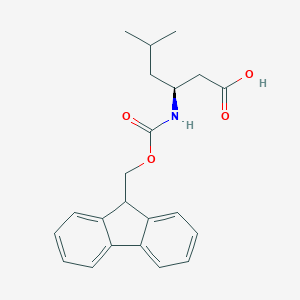

Fmoc-gly-osu is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .

Synthesis Analysis

Fmoc-OSu is generally synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Wissenschaftliche Forschungsanwendungen

N-Glycan Analysis : Fmoc-gly-osu is used in the analysis of N-glycans for glycan biomarker discovery. This method labels N-glycans by reacting with glycosylamines produced by microwave-assisted deglycosylation. The method is efficient and provides higher fluorescent intensities compared to other labeling strategies, aiding in the early diagnosis of diseases like lung squamous cell cancer (Wang et al., 2020).

Peptide Sequencing : In peptide sequencing, this compound is employed as a traceless capping agent in partial Edman degradation and mass spectrometry. This method facilitates the rapid sequence determination of peptides from combinatorial libraries, enhancing the utility of these libraries in biomedical research (Thakkar et al., 2006).

Amino Acid Protection : this compound is used as an amino protective agent, particularly for amino acids like glycine. It has shown high efficiency and purity in protecting amino groups, making it valuable in peptide synthesis (Li-gong, 2004).

Solid-Phase Peptide Synthesis : It has applications in solid-phase peptide synthesis (SPPS), where it is used for Fmoc-protection of amino acids. This aids in the efficient and clean synthesis of peptides (Chinchilla et al., 2001).

Hydrogel Formation : this compound contributes to the formation of hydrogels, which are used as scaffolds in biomedical applications like tissue engineering and drug delivery. These hydrogels support cell proliferation and differentiation, particularly in mesenchymal stem cells (Wang et al., 2017).

Pollutant Detection : It is used in the development of sensors for detecting pollutants like hexavalent chromium in the environment. This compound-based sensors offer high selectivity and sensitivity, making them useful in environmental monitoring (Li et al., 2021).

Corrosion Inhibition : As a derivative of glycine, this compound has been studied for its role as a corrosion inhibitor for materials like carbon steel. This application is significant in industrial settings to prevent material degradation (Chen, 2018).

Wirkmechanismus

Target of Action

The primary target of Fmoc-gly-osu is the amine group in organic compounds . The compound is frequently used as a protecting group for amines . The role of this target is to facilitate the synthesis of complex organic molecules by protecting reactive amine groups from undesirable reactions during the synthesis process .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine target by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group serves as a protective barrier that prevents the amine from participating in unwanted reactions during the synthesis process .

Biochemical Pathways

The key biochemical pathway affected by this compound is the synthesis of peptides . The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) process, a common method for producing peptides . The Fmoc group protects the N-terminus of the peptide during the synthesis process, allowing for the sequential addition of amino acids .

Pharmacokinetics

It’s worth noting that the fmoc group isbase-labile , meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of this compound’s action is the successful protection of amine groups during organic synthesis . This allows for the controlled assembly of complex organic molecules, such as peptides, without interference from unwanted side reactions . After the synthesis process, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base, and the rate of this reaction can be influenced by the concentration and type of base used , as well as the reaction temperature . Additionally, the Fmoc group is highly fluorescent, which can be useful for analysis by reversed phase HPLC . This requires that excess fmoc-cl be removed before an analysis of fluorescence .

Biochemische Analyse

Biochemical Properties

Fmoc-gly-osu plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group interacts with various enzymes and proteins during the peptide synthesis process .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid allows for very rapid and highly efficient synthesis of peptides . This can influence cell function by enabling the production of specific peptides that can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in peptide bond formation. The Fmoc group serves as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu . The Fmoc group is then rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in peptide synthesis. The Fmoc group allows for very rapid and highly efficient synthesis of peptides

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with various enzymes during this process

Eigenschaften

IUPAC Name |

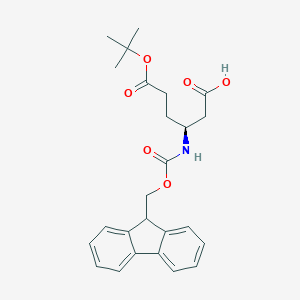

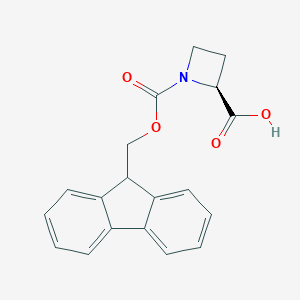

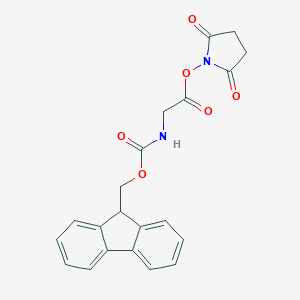

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O6/c24-18-9-10-19(25)23(18)29-20(26)11-22-21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJJWLWTGNBBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460014 | |

| Record name | FMOC-GLY-OSU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113484-74-5 | |

| Record name | FMOC-GLY-OSU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)glycine succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.